Cyasterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Osteonecrosis Treatment

Scientific Field: Orthopedics

Application Summary: Cyasterone has been found to have a protective effect on steroid-induced Osteonecrosis of the femoral head.

Methods of Application: In the study, rat BMSCs were cultured and divided into Control, DXM and Cyasterone (DXM+Cyasterone) groups.

Results: The apoptosis rate of DXM and Cyasterone groups increased compared with Control group, and the apoptosis rate of Cyasterone group decreased compared with DXM group.

Fracture Healing

Application Summary: Cyasterone accelerates fracture healing by promoting the migration and osteogenesis of MSCs.

Methods of Application: The migration and osteogenesis of MSCs were assessed by transwell assay and Alizarin Red S staining.

Results: The results showed that Cyasterone increased the number of MSCs in peripheral blood. The concentrations of SDF-1α in serum at different time points were determined by ELISA assay.

Cancer Treatment

Scientific Field: Oncology

Application Summary: Cyasterone has shown potential as an inhibitor of BRAF V600E-mutant colorectal cancer (CRC) via its effects on intestinal flora.

Methods of Application: In one study, BRAFV600E -mutant mice with CRC were treated with intragastric cyasterone for 21 days.

Results: Cyasterone enhanced the diversity of the gut microbiota. Cyasterone treatment triggered inhibition of EGFR-AKT signaling pathways and activation of P38 pathways.

Neuroprotection

Scientific Field: Neurology

Anti-Inflammation

Scientific Field: Immunology

Application Summary: Cyasterone has been found to have anti-inflammatory effects, particularly in the context of sepsis-related acute lung injury .

Methods of Application: In the study, a mouse sepsis model was established using the cecal ligation perforation (CLP) method, and cyasterone was given intraperitoneally on days 1–3 to observe its preventive effect on sepsis-related acute lung injury.

Results: Cyasterone attenuates sepsis-induced acute lung injury by activating nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT(Ser473)/GSK3β(Ser9) pathway activation .

Anti-Aging

Scientific Field: Gerontology

Hepatoprotection

Scientific Field: Hepatology

Diabetes Treatment

Scientific Field: Endocrinology

Cardiovascular Diseases Treatment

Scientific Field: Cardiology

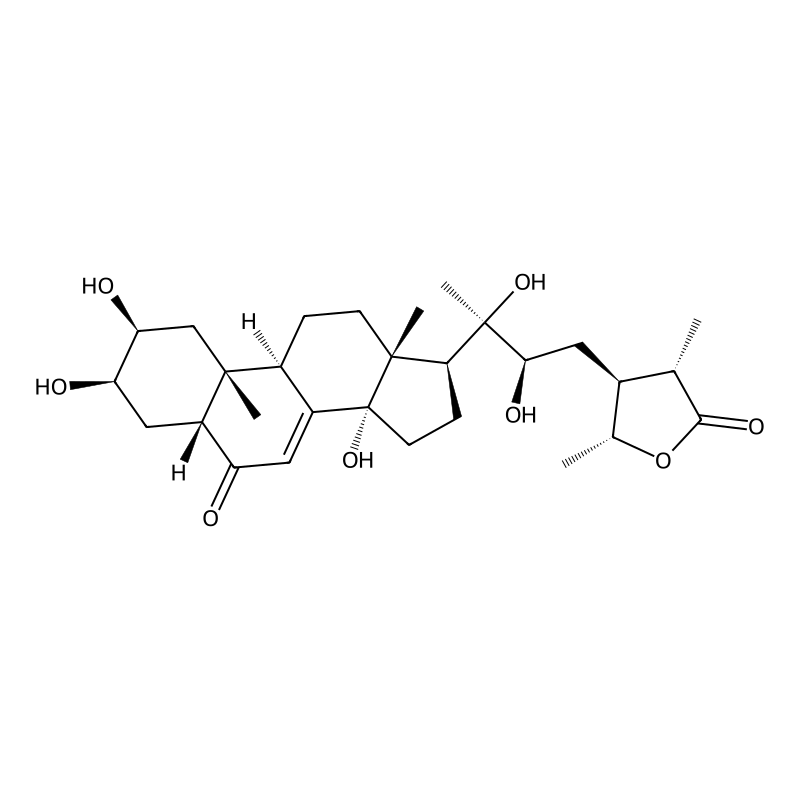

Cyasterone is a steroid lactone with the chemical formula and a molecular weight of 520.65 g/mol. It has been isolated from various plant sources, notably from Cyathula capitata, a member of the Amaranthaceae family. Cyasterone is characterized by multiple hydroxyl groups and exhibits a unique structure that contributes to its biological activities, particularly in the context of insect metamorphosis and potential therapeutic applications in human health .

Cyasterone's anti-cancer properties are attributed to its ability to inhibit EGFR. EGFR is a cell surface receptor that plays a crucial role in cell proliferation and survival. Cyasterone binds to the EGFR, preventing its activation and downstream signaling pathways that promote cancer cell growth [, ].

Studies suggest that Cyasterone induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells, potentially leading to tumor suppression []. Further research is needed to fully understand the detailed mechanism of Cyasterone's action and its interaction with other cellular components.

- Hydroxylation: The presence of hydroxyl groups makes it susceptible to further modifications, which can enhance its biological activity.

- Esterification: Cyasterone can react with acids to form esters, which may alter its solubility and bioactivity.

- Reduction and Oxidation: The steroid framework allows for oxidation and reduction reactions, which are essential for modifying its pharmacological properties.

These reactions are significant as they can lead to the synthesis of derivatives with enhanced or modified biological activities .

Cyasterone exhibits a range of biological activities, making it a compound of interest in pharmacology:

- Anti-cancer Properties: Research indicates that Cyasterone inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MGC823 (gastric cancer), primarily through the regulation of signaling pathways such as the epidermal growth factor receptor-phosphatidylinositol 3-kinase/protein kinase B pathway .

- Bone Health: Cyasterone has demonstrated protective effects against steroid-induced osteonecrosis by reducing apoptosis in bone marrow stromal cells. It promotes bone repair mechanisms in animal models, suggesting potential applications in treating osteoporosis and related conditions .

- Insect Metamorphosis: As an insect metamorphosing substance, Cyasterone plays a crucial role in the life cycle of certain insects, indicating its importance in entomology and potential agricultural applications .

Synthesis of Cyasterone can be achieved through various methods:

- Natural Extraction: The primary method involves extracting Cyasterone from plant sources such as Cyathula capitata. This process typically includes solvent extraction followed by purification techniques like chromatography.

- Chemical Synthesis: Laboratory synthesis has been explored, involving multi-step reactions that modify simpler steroid precursors into Cyasterone. For instance, derivatives like cyasteronylthiocarbamate have been synthesized through specific chemical transformations .

- Biosynthesis Studies: Investigations into the biosynthetic pathways within plants have provided insights into how Cyasterone is produced naturally, which could inform synthetic approaches .

Studies on Cyasterone's interactions with other compounds reveal its complex pharmacological profile:

- Signaling Pathways: Cyasterone interacts with key signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway, influencing cell survival and apoptosis mechanisms .

- Synergistic Effects: Research indicates that combining Cyasterone with other therapeutic agents may enhance its efficacy against certain cancers, suggesting potential for combination therapies.

Several compounds share structural or functional similarities with Cyasterone. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Amarasterone A | Similar steroid backbone | Isolated from different plant species; varied stereochemistry |

| Ecdysterone | Steroid structure | Known for its role in insect molting; used as a dietary supplement |

| Beta-sitosterol | Plant sterol | Commonly found in various plants; has cholesterol-lowering effects |

Cyasterone stands out due to its specific biological activities related to both human health and insect development, making it unique among these similar compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Li F, Li G, Zhao J, Xiao J, Liu Z, Su G. A simple LC-MS method for determination of cyasterone in rat plasma: application to a pilot pharmacokinetic study. Biomed Chromatogr. 2016 Jun;30(6):867-71. doi: 10.1002/bmc.3621. Epub 2015 Nov 17. PubMed PMID: 26390114.

3: Hirayama Y, Okuzumi K, Masubuti H, Uekusa H, Girault JP, Fujimoto Y. Stereochemical assignment of C-24 and C-25 of amarasterone A, a putative biosynthetic intermediate of cyasterone. J Org Chem. 2014 Jun 20;79(12):5471-7. doi: 10.1021/jo5005108. Epub 2014 Jun 4. PubMed PMID: 24824008.

4: Okuzumi K, Hara N, Uekusa H, Fujimoto Y. Structure elucidation of cyasterone stereoisomers isolated from Cyathula officinalis. Org Biomol Chem. 2005 Apr 7;3(7):1227-32. Epub 2005 Feb 24. PubMed PMID: 15785811.

5: Otaki T, Williams CM. Inactivation of alpha-ecdysone and cyasterone by larvae of the fleshfly, Sarcophaga peregrina, and pupae of the silkworm, Samia cynthia. Biol Bull. 1970 Jun;138(3):326-33. PubMed PMID: 5433302.